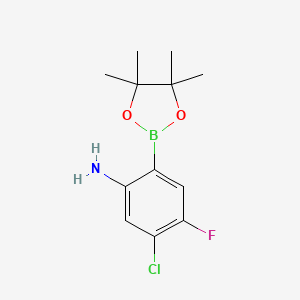
5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a boronic acid derivative that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic ester group, which makes it a valuable intermediate in various chemical reactions, particularly in carbon-carbon coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reactionThe reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized to ensure high purity and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Bases: Potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are often used to facilitate the reactions.
Major Products:
Aryl-Aryl Coupling Products: Formed in Suzuki-Miyaura reactions.
Substituted Anilines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials and polymers.
作用機序
The mechanism of action of 5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic acid derivative in coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This interaction is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a nucleophile .
類似化合物との比較
- 5-Chloro-2-fluoropyridine-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison:
- Uniqueness: The presence of both chloro and fluoro substituents in 5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline makes it unique compared to other boronic acid derivatives. This combination enhances its reactivity and versatility in various chemical reactions .
特性
分子式 |
C12H16BClFNO2 |
|---|---|
分子量 |
271.52 g/mol |
IUPAC名 |
5-chloro-4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)8(14)6-10(7)16/h5-6H,16H2,1-4H3 |
InChIキー |
ZWKNKXAJQTZBRF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11763663.png)
![3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11763676.png)
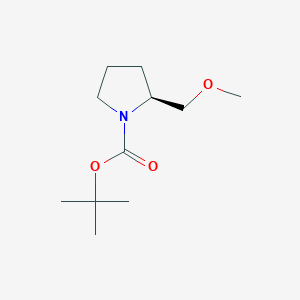


![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)
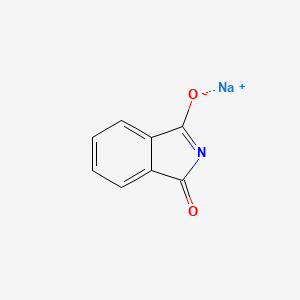
![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
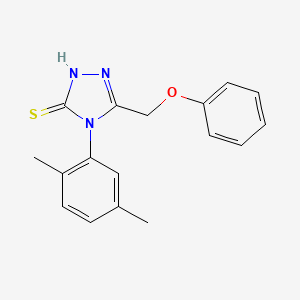
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
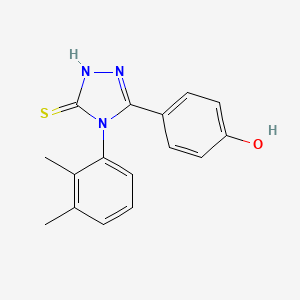


![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
